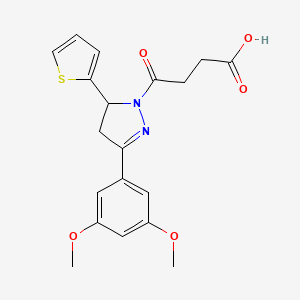

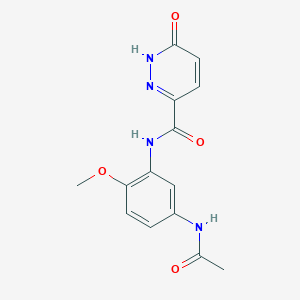

![molecular formula C19H17FN2O2 B2398707 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone CAS No. 866010-56-2](/img/structure/B2398707.png)

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone, otherwise known as 4-fluorophenyl 2-oxoethyl quinazolin-3-one, is a synthetic quinazolinone compound with a wide range of applications in scientific research. It has been used to study the mechanism of action of biological processes, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Quinazolinones, including 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone, have been synthesized and evaluated for their antimicrobial activities. Compounds bearing the quinazolinone structure, along with other pharmacophores such as thiazolidinone, have exhibited notable in vitro antimicrobial potency against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Stability under Stress Conditions

Stress-Induced Stability Study

The stability of the quinazolinone derivative under various stress conditions has been investigated. The substance demonstrated stability against UV radiation, elevated temperatures, and oxidants but showed instability towards hydrolysis in both alkaline and acidic environments, suggesting careful consideration in its formulation and storage (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Antitumor and Anticancer Properties

Antitumor Activity of Quinazolinone Derivatives

Various quinazolinone derivatives have been synthesized and shown significant antitumor activity on a range of human tumor cell lines. Specific derivatives have been found to be more active than the reference drug 5-fluorouracil, emphasizing the potential of quinazolinones in cancer treatment (El-Badry, El-hashash, & Al-Ali, 2020).

Chemical Sensing Applications

Fluorescent Chemical Sensor for Iron Ions

A quinazolinone derivative has been utilized as a fluoroionophore for the sensitive detection of iron ions. This application leverages the compound's fluorescent properties and shows its potential in the development of optochemical sensors (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

Applications in Epilepsy Treatment

Synthesis and Anticonvulsant Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. The studies revealed that certain derivatives significantly mitigate tonic seizures and clonic seizures, indicating their potential as anticonvulsant agents (Jain & Singour, 2020).

Propriétés

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-2-5-18-21-16-7-4-3-6-15(16)19(24)22(18)12-17(23)13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKYLTPMUXGFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326845 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866010-56-2 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

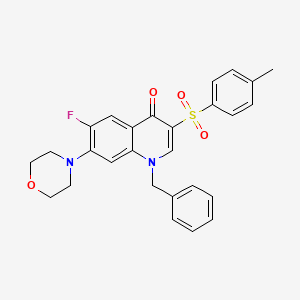

![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)

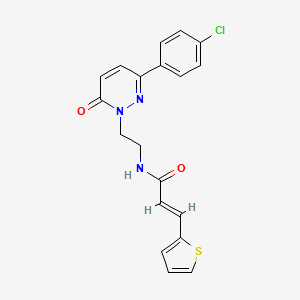

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)

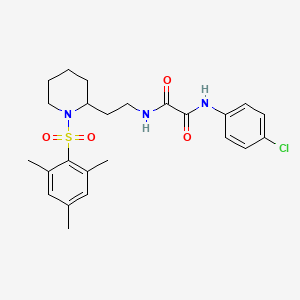

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)

![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)